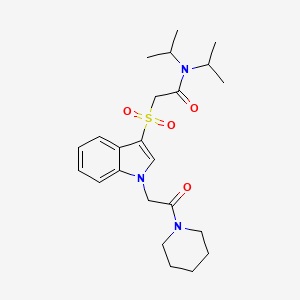
N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H33N3O4S and its molecular weight is 447.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-Diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878058-61-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H33N3O4S, with a molecular weight of 447.59 g/mol. The compound features a complex structure that includes an indole ring, a sulfonamide moiety, and a piperidine derivative, contributing to its biological activity.
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit moderate antibacterial activity, particularly against Gram-negative bacteria. For instance:
- Study by Iqbal et al. (2017) : This study synthesized various acetamide derivatives and evaluated their antibacterial properties. The results demonstrated notable activity against multiple bacterial strains, suggesting potential applications in treating bacterial infections.
- Khalid et al. (2016) : Their work focused on N-substituted derivatives, which also showed significant antibacterial effects, reinforcing the compound's potential as a lead structure for developing new antibiotics.
Anticancer Potential
The anticancer properties of this compound have been investigated in various studies:
Case Studies
- Eldeeb et al. (2022) : This study evaluated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. The findings revealed significant cytotoxicity and highlighted the potential of these derivatives as anticancer agents.
- Morphological Changes : In vitro studies have observed characteristic apoptotic changes in cancer cells treated with derivatives of this compound, such as cell shrinkage and chromatin condensation, indicating its ability to induce apoptosis in tumor cells .
The biological activities of this compound are believed to be mediated through several mechanisms:
Antibacterial Mechanism :
The antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Mechanism :
The anticancer activity is likely linked to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways or inhibition of key survival signaling pathways.
Summary Table of Biological Activities
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Antibacterial | Iqbal et al. (2017) | Moderate activity against Gram-negative bacteria |
| Khalid et al. (2016) | Significant antibacterial effects in N-substituted derivatives | |
| Anticancer | Eldeeb et al. (2022) | Induced significant cytotoxicity in hepatocellular carcinoma cells |
Eigenschaften
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4S/c1-17(2)26(18(3)4)23(28)16-31(29,30)21-14-25(20-11-7-6-10-19(20)21)15-22(27)24-12-8-5-9-13-24/h6-7,10-11,14,17-18H,5,8-9,12-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVBEKIKLOMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













